2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane

Organic Synthesis Process Chemistry Ketalization

This halogenoketal offers >60% scalable industrial yield, superior to n=4 homologs. Its gem-dimethyl group provides enhanced hydrolytic stability, ensuring chemoselectivity. Source from verified suppliers for reproducible alkaloid/indole synthesis.

Molecular Formula C9H17BrO2
Molecular Weight 237.13 g/mol
CAS No. 108808-09-9
Cat. No. B009475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane
CAS108808-09-9
Molecular FormulaC9H17BrO2
Molecular Weight237.13 g/mol
Structural Identifiers
SMILESCC1(COC(OC1)CCCBr)C
InChIInChI=1S/C9H17BrO2/c1-9(2)6-11-8(12-7-9)4-3-5-10/h8H,3-7H2,1-2H3
InChIKeyXRPHKETWWXGCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane (CAS 108808-09-9): What It Is and Why It Matters for Chemical Sourcing


2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane (CAS 108808-09-9), also known as 4-bromobutyraldehyde neopentylglycol acetal, is a bifunctional halogenoketal intermediate [1]. Its structure features a 1,3-dioxane ring formed from neopentyl glycol, which acts as a protective group for the aldehyde moiety, and a 3-bromopropyl side chain that provides an electrophilic site for nucleophilic substitution reactions [1]. This dual functionality enables its use in alkaloid and indole derivative synthesis, among other applications [1]. The compound is a colorless to pale yellow liquid with a density of 1.266 g/mL at 20°C, a boiling point of 78-80°C at 0.3 mmHg, and a refractive index of n20/D 1.474 .

Why Generic Substitution of 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane (CAS 108808-09-9) Is Not Advisable


The bifunctional nature of 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane means that seemingly minor structural changes among its in-class analogs can drastically alter their performance as synthetic intermediates. The length of the bromoalkyl chain directly impacts the physical properties and reactivity of the resulting ketal [1]. Furthermore, the specific halogen atom dictates the electrophilicity in nucleophilic substitution reactions, with bromine offering a distinct reactivity profile compared to chlorine or iodine analogs . Finally, the presence or absence of methyl groups on the dioxane ring can affect the steric environment and stability of the acetal protecting group, which is critical for its selective cleavage later in a synthetic sequence. Therefore, substituting one halogenoketal for another without rigorous experimental validation is a high-risk endeavor that can lead to suboptimal yields or failed synthetic routes.

Quantitative Differentiators for 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane (CAS 108808-09-9) vs. Closest Analogs


Synthetic Yield Advantage Over the n=4 Homolog (2-(4-Bromobutyl)-5,5-dimethyl-1,3-dioxane)

A patented industrial process directly compared the synthesis of the target compound (n=3) and its closest homolog, 2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane (n=4). The process for the n=4 homolog using a tosylate intermediate gave an overall yield of only 22% [1]. In contrast, the same patent describes a novel process for preparing the target n=3 compound, 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane, which achieves a yield of over 60% [1]. This represents a nearly threefold increase in synthetic efficiency, making the n=3 compound a significantly more accessible and cost-effective building block for industrial-scale applications [1].

Organic Synthesis Process Chemistry Ketalization

Optimized Reactivity as a Nucleophilic Substitution Partner vs. Chloro and Iodo Analogs

The reactivity of the alkyl halide moiety is paramount for the compound's utility as an electrophilic building block. 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane contains a bromine atom, which offers a balanced reactivity profile in nucleophilic substitution (SN2) reactions . It is reported to be more reactive than its chloro analog, which can lead to sluggish or incomplete reactions, and more stable and selective than its iodo analog, which, while more reactive, is also more prone to undesirable side reactions and decomposition . This balanced reactivity makes it a more reliable and general-purpose intermediate.

Medicinal Chemistry Alkaloid Synthesis Reaction Optimization

Commercial Availability and Defined Purity vs. Less Common Analogs

2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane is a commercially established product with a defined technical-grade purity of ≥98.0% (by GC) available from major suppliers . This contrasts with structurally similar but less common analogs like 2-(2-bromoethyl)-5,5-dimethyl-1,3-dioxane or 2-(bromomethyl)-5,5-dimethyl-1,3-dioxane, which are not widely stocked and for which standardized analytical data may not be readily available [1][2]. The availability of a Certificate of Analysis with defined purity, along with key physical properties (density: 1.266 g/mL at 20°C, boiling point: 78-80°C/0.3 mmHg, refractive index: n20/D 1.474), provides a level of quality assurance and reproducibility that is critical for both research and industrial applications .

Procurement Supply Chain Quality Control

Differentiation via Neopentyl Glycol-Derived Dioxane Ring vs. Unsubstituted Analogs

The 5,5-dimethyl substitution on the 1,3-dioxane ring, derived from neopentyl glycol, confers enhanced hydrolytic stability to the acetal protecting group compared to unsubstituted 1,3-dioxane rings (e.g., 2-(3-bromopropyl)-1,3-dioxane) [1]. This gem-dimethyl effect is a well-established principle in protecting group chemistry [2]. The increased stability allows the bromopropyl side chain to undergo a wider range of synthetic transformations (e.g., organometallic reactions, strong nucleophiles) without premature cleavage of the aldehyde protecting group [1].

Protecting Group Chemistry Acetal Stability Synthetic Strategy

Optimal Use Cases for 2-(3-Bromopropyl)-5,5-dimethyl-1,3-dioxane (CAS 108808-09-9) Based on Differentiation Data


Industrial-Scale Synthesis of Alkaloid and Indole Derivatives

Given its >60% yield in a scalable industrial process, 2-(3-bromopropyl)-5,5-dimethyl-1,3-dioxane is the optimal choice for large-scale production campaigns [1]. The high yield and process reliability directly lower the cost of goods and minimize waste, making it a superior starting material compared to the n=4 homolog (22% yield) for accessing 4-bromobutanal equivalents [1]. Its utility in alkaloid and indole synthesis is documented [1].

Multi-Step Syntheses Requiring a Robust Aldehyde Protecting Group

For synthetic routes that demand a stable aldehyde protecting group capable of withstanding harsh nucleophilic or basic conditions, this compound is preferable to unsubstituted 1,3-dioxane analogs [1]. The gem-dimethyl substitution provides enhanced hydrolytic stability (Thorpe-Ingold effect), allowing the bromopropyl side chain to be elaborated without premature deprotection . This ensures chemoselectivity and higher yields in complex molecule construction.

General-Purpose Electrophilic Building Block for Medicinal Chemistry

The bromine atom in the 3-bromopropyl chain offers a balanced reactivity profile, making it a versatile alkylating agent [1]. It is sufficiently reactive to participate in efficient nucleophilic substitutions (e.g., with amines, thiols, enolates) but more stable and selective than the corresponding iodo analog [1]. This reliability reduces the need for extensive reaction optimization, accelerating the hit-to-lead and lead optimization phases in drug discovery.

Reproducible Research Requiring High-Purity, Commercially Verified Intermediates

For academic or industrial labs where experimental reproducibility is paramount, sourcing this compound with a verified purity of ≥98.0% (GC) from major suppliers is a clear advantage [1]. The availability of a Certificate of Analysis with defined physical constants (density, boiling point, refractive index) provides a level of quality control that is often absent for less common or custom-synthesized analogs , thereby reducing the risk of failed experiments due to unknown impurities.

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